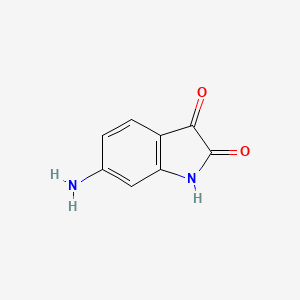

6-Aminoindoline-2,3-dione

Beschreibung

Molecular Architecture and Isomerism

6-Aminoindoline-2,3-dione exhibits a distinctive molecular architecture characterized by a fused bicyclic framework incorporating both aromatic and heterocyclic components. The compound possesses the molecular formula C₈H₆N₂O₂ with a molecular weight of 162.15 grams per mole. The core structure consists of an indoline scaffold featuring a six-membered benzene ring fused to a five-membered pyrrolidinone ring, with characteristic ketone functionalities at positions 2 and 3.

The amino substituent at position 6 introduces significant electronic and steric modifications to the parent indoline-2,3-dione structure. This positioning places the amino group directly on the benzene ring portion of the fused system, creating a meta relationship with respect to the nitrogen-containing five-membered ring. The planar nature of the indoline framework restricts rotational freedom around the ring fusion, limiting conformational flexibility compared to non-cyclic analogs.

Isomeric considerations for this compound primarily involve positional isomers where the amino group occupies different positions on the benzene ring. The 6-amino substitution pattern can be compared with 4-amino, 5-amino, and 7-amino analogs, each exhibiting distinct electronic properties due to varying proximity to the electron-withdrawing carbonyl groups. The compound does not exhibit stereoisomerism due to the absence of chiral centers, and tautomeric equilibria are minimal given the stable keto form of the diketone system.

Structural analysis reveals that the amino group at position 6 maintains coplanarity with the aromatic ring system, facilitating maximum orbital overlap and resonance stabilization. This geometric arrangement promotes electron donation from the amino nitrogen into the aromatic system, partially offsetting the electron-withdrawing effects of the adjacent carbonyl functionalities. The overall molecular geometry approximates planarity, with minor deviations arising from steric interactions between the amino substituent and neighboring hydrogen atoms.

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its electronic structure and bonding patterns. Nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns reflecting the compound's unique substitution pattern and electronic environment. The aromatic protons exhibit distinct chemical shifts influenced by the electron-donating amino group and electron-withdrawing carbonyl functionalities.

Infrared spectroscopy demonstrates characteristic absorption patterns for this compound and related compounds. Studies of isatin derivatives show that carbonyl stretching vibrations typically appear in the 1850-1600 wavenumber region, with two distinct bands corresponding to asymmetric and symmetric carbonyl stretches. The higher frequency band represents the asymmetric carbonyl stretch, while the lower frequency absorption corresponds to the symmetric stretch. Resolution between these bands depends significantly on the substitution pattern and molecular environment.

The amino substituent at position 6 introduces additional characteristic infrared absorptions. Primary amino groups typically exhibit two distinct nitrogen-hydrogen stretching vibrations, appearing as asymmetric and symmetric stretches in the 3500-3300 wavenumber region. The electron-donating nature of the amino group influences the carbonyl stretching frequencies, generally causing shifts to lower wavenumbers compared to unsubstituted analogs due to increased electron density in the aromatic system.

Mass spectrometry analysis of amino-substituted indoline derivatives demonstrates characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 162 for this compound, corresponding to the molecular weight. Common fragmentation pathways include loss of carbonyl groups and amino substituents, producing characteristic fragment ions that aid in structural confirmation. The electron impact ionization typically generates stable aromatic cation radicals through loss of neutral fragments.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The carbonyl carbons exhibit characteristic downfield shifts due to their electron-deficient nature, while aromatic carbons show typical aromatic region resonances modulated by the electronic effects of the amino substituent. The amino-substituted carbon typically appears slightly upfield compared to unsubstituted aromatic carbons due to the electron-donating effect of the amino group.

X-ray Crystallography and Conformational Analysis

X-ray crystallographic analysis provides definitive structural information for this compound and related compounds, revealing precise bond lengths, bond angles, and intermolecular interactions. Crystallographic studies of amino-substituted aromatic compounds demonstrate characteristic structural features including planar aromatic systems with minimal distortion from ideal geometry.

Crystal structure analysis of related amino-substituted compounds reveals important structural parameters. The indoline framework maintains planarity with typical aromatic carbon-carbon bond lengths ranging from 1.35 to 1.42 Angstroms. The carbon-nitrogen bond connecting the amino substituent to the aromatic ring exhibits partial double bond character due to resonance effects, resulting in shortened bond lengths compared to purely single bonds.

Conformational analysis through crystallographic methods reveals the preferred orientations of functional groups within the crystal lattice. The amino group typically adopts a coplanar arrangement with the aromatic ring to maximize resonance stabilization. Hydrogen bonding interactions between amino groups and carbonyl oxygens of neighboring molecules contribute significantly to crystal packing stability and influence overall molecular conformations in the solid state.

Intermolecular interactions in crystalline this compound likely include hydrogen bonding between amino donors and carbonyl acceptors, creating extended networks that stabilize the crystal structure. These interactions can significantly influence physical properties including melting point, solubility, and thermal stability. The planar nature of the molecular framework facilitates π-π stacking interactions between aromatic rings of adjacent molecules, contributing additional stabilization to the crystal lattice.

Temperature factors and atomic displacement parameters from crystallographic refinement provide information about molecular flexibility and thermal motion within the crystal. The rigid aromatic framework typically exhibits low thermal motion, while peripheral atoms including amino substituents may show higher displacement parameters indicating greater mobility.

Substituent Effects on Electronic Structure

The amino substituent at position 6 exerts profound effects on the electronic structure of indoline-2,3-dione through both inductive and resonance mechanisms. The electron-donating nature of the amino group partially counteracts the electron-withdrawing effects of the carbonyl functionalities, creating a complex electronic environment with significant implications for chemical reactivity and spectroscopic properties.

Resonance effects dominate the electronic influence of the amino substituent, with the nitrogen lone pair participating in extended conjugation throughout the aromatic system. This delocalization increases electron density in the aromatic ring while simultaneously reducing the basicity of the amino nitrogen compared to simple aliphatic amines. The resonance contribution can be quantified through comparison of bond lengths and spectroscopic parameters with non-conjugated analogs.

The electronic effects of amino substitution manifest in characteristic spectroscopic shifts. Ultraviolet-visible absorption spectroscopy reveals bathochromic shifts relative to unsubstituted indoline-2,3-dione due to extended conjugation and reduced energy gaps between molecular orbitals. The amino group stabilizes both ground and excited states through resonance, with greater stabilization of excited states leading to red-shifted absorption maxima.

Charge distribution analysis demonstrates significant electronic reorganization upon amino substitution. The amino nitrogen carries reduced negative charge compared to isolated amines due to resonance electron donation, while aromatic carbons exhibit increased electron density. This redistribution affects both chemical reactivity patterns and intermolecular interactions, influencing properties ranging from acidity to hydrogen bonding capacity.

Molecular orbital calculations and experimental studies reveal that amino substitution raises the highest occupied molecular orbital energy while having lesser effects on the lowest unoccupied molecular orbital. This asymmetric perturbation of frontier orbitals affects both nucleophilic and electrophilic reactivity patterns. The compound exhibits enhanced nucleophilicity at positions activated by amino group resonance while maintaining electrophilic character at the carbonyl carbons.

The combination of electron-donating amino substitution with electron-withdrawing carbonyl groups creates a push-pull electronic system with unique properties. This electronic architecture contributes to the compound's utility in various chemical transformations and biological applications, where the balanced electronic character enables diverse reaction pathways and molecular recognition events.

Eigenschaften

IUPAC Name |

6-amino-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZUFMFAUQMVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310741 | |

| Record name | 6-Amino-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116081-74-4 | |

| Record name | 6-Amino-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116081-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminoindoline-2,3-dione primarily revolves around the cyclization of appropriate precursors, often involving reductive amination and cyclization reactions. The key methods include:

Cyclization of o-Nitrostyrenes with Titanium(III) Chloride

One common laboratory method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature. This reaction proceeds via a reductive C(sp2)–H amination mechanism, facilitating the formation of the indoline-2,3-dione core with an amino group at position 6. This approach allows for mild reaction conditions and good selectivity toward the desired heterocyclic scaffold.Bartoli Reaction for Industrial Scale Synthesis

For industrial production, the Bartoli reaction is frequently employed. This method is advantageous for synthesizing indoles and related heterocycles with minimal substitution at the 2- and 3-positions. It involves the reaction of nitroarenes with vinyl Grignard reagents, leading to indole derivatives that can be further functionalized to obtain this compound. The Bartoli reaction is scalable and cost-effective, making it suitable for commercial manufacturing.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | o-Nitrostyrene | Aqueous Ti(III)Cl, ambient temp | Intermediate indoline derivative | Reductive C(sp2)–H amination |

| 2 | Intermediate indoline derivative | Cyclization under controlled pH | This compound | Formation of fused bicyclic scaffold |

| 3 | Nitroarene + Vinyl Grignard (Bartoli reaction) | Anhydrous ether, low temp | Indole derivative | Industrial scale, minimal substitution |

Research Findings and Reaction Optimization

Yield and Selectivity : The reductive cyclization of o-nitrostyrenes with titanium(III) chloride typically yields this compound with moderate to high selectivity. Optimization of reaction time and temperature is critical to minimize side reactions and maximize yield.

Substituent Effects : Electron-donating and electron-withdrawing groups on the aromatic ring of the precursors influence the reaction rate and product distribution. Electron-donating groups tend to facilitate cyclization, while strong electron-withdrawing groups may retard the reaction or lead to by-products.

Scalability : The Bartoli reaction is preferred for scaling up due to its operational simplicity and efficiency in producing indole derivatives, which can be further transformed into this compound.

Comparative Analysis of Preparation Methods

| Aspect | Cyclization of o-Nitrostyrenes (Lab Scale) | Bartoli Reaction (Industrial Scale) |

|---|---|---|

| Reaction Conditions | Mild, aqueous Ti(III)Cl, ambient temperature | Anhydrous, low temperature, Grignard reagents |

| Selectivity | High | Moderate to high |

| Scalability | Limited | High |

| Cost Efficiency | Moderate | High |

| Suitability for Substituted Derivatives | Good, but sensitive to substituents | Good, versatile for various substitutions |

Notes on Purification and Characterization

After synthesis, purification is typically achieved through recrystallization or chromatographic techniques to isolate the pure this compound.

Characterization methods include NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminoindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

6-Aminoindoline-2,3-dione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential antiviral and antimicrobial properties.

Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.

Industry: Utilized in the production of dyes and pigments due to its stable indole structure.

Wirkmechanismus

The mechanism of action of 6-Aminoindoline-2,3-dione involves its interaction with various molecular targets. The compound’s indole ring allows it to bind with high affinity to multiple receptors, influencing biological pathways. For instance, it can inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

6-Nitroindoline-2,3-dione

- Molecular Formula : C₈H₄N₂O₄; Molecular Weight : 192.13 g/mol .

- Key Differences: The nitro group (-NO₂) at position 6 replaces the amino group. This electron-withdrawing substituent reduces basicity and alters electronic properties.

- Implications: Nitro groups typically enhance electrophilic reactivity but may reduce solubility in polar solvents compared to amino-substituted analogs. No direct biological data is provided, but nitro groups are often associated with metabolic activation risks.

6-Chloroisatin (6-Chloroindoline-2,3-dione)

6-Amino-1-methylindoline-2,3-dione

Indolin-2,3-dione Derivatives in Receptor Binding

Piperazine-2,3-dione Derivatives

- Lipophilicity : Piperazine-2,3-dione derivatives with aromatic substituents show ClogP values 2–3 units higher than unmodified piperazine, indicating enhanced lipophilicity .

- Relevance: This suggests that substituents on dione rings (e.g., amino, nitro) can similarly modulate the hydrophobicity of 6-aminoindoline-2,3-dione derivatives.

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | ClogP (Predicted) |

|---|---|---|---|---|

| This compound | C₈H₆N₂O₂ | 162.15 | -NH₂ | ~0.5 |

| 6-Nitroindoline-2,3-dione | C₈H₄N₂O₄ | 192.13 | -NO₂ | ~1.2 |

| 6-Chloroisatin | C₈H₄ClNO₂ | 181.58 | -Cl | ~1.8 |

| 6-Amino-1-methylindoline-2,3-dione | C₉H₈N₂O₂ | 176.17 | -NH₂, -CH₃ | ~1.0 |

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., -NH₂) enhance nucleophilicity and hydrogen-bonding capacity, which may improve interactions with biological targets like σ2 receptors . Bulky or electron-withdrawing groups (e.g., -NO₂, -Cl) reduce receptor affinity but improve stability .

Lipophilicity Trends :

Receptor Selectivity :

- The indoline-2,3-dione scaffold itself drives σ2 selectivity, while substituents fine-tune potency .

Biologische Aktivität

6-Aminoindoline-2,3-dione, also known as indoline-2,3-dione with a 6-amino substituent, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₂. It features a bicyclic structure that includes both an indole and a diketone moiety. The presence of the amino group and carbonyl groups contributes to its functional properties, making it a versatile candidate for drug discovery and development.

Target Enzymes

This compound interacts with various enzymes and proteins, notably inhibiting aminopeptidase N. This enzyme plays a crucial role in peptide metabolism, and its inhibition can lead to significant cellular effects, particularly in cancer cells where it can induce apoptosis by decreasing cell proliferation.

Biochemical Pathways

The compound influences multiple biochemical pathways due to its broad-spectrum biological activities. It has been shown to exhibit antiviral , anti-inflammatory , anticancer , antimicrobial , and antioxidant properties.

Anticancer Properties

Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values ranging from 5 to 15 μM against lung carcinoma cell lines (NCI-H460) when tested alongside nitro-substituted derivatives . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has demonstrated potential as an antimicrobial agent. It has shown activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.

Other Biological Activities

This compound also exhibits:

- Antioxidant activity , which may help in reducing oxidative stress in cells.

- Anti-inflammatory effects , which could be beneficial in treating inflammatory diseases.

- Antidiabetic properties , suggesting a role in glucose metabolism regulation.

Case Studies and Experimental Findings

- Cancer Cell Studies : In vitro studies have shown that this compound can significantly reduce the proliferation of cancer cells by inducing apoptosis through the inhibition of aminopeptidase N activity.

- Antimicrobial Testing : Various derivatives of the compound have been screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for clinical applications.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Indole-2,3-dione | Contains an indole ring | Exhibits strong biological activity in various assays |

| 5-Aminoindole | Amino group at the 5-position of indole | Known for neuroprotective effects |

| 6-Bromoindoline-2,3-dione | Bromine substitution at the 6-position | Enhanced reactivity in electrophilic substitution |

| 1-Aminoindoline | Amino group at the 1-position | Potential application in anti-inflammatory therapies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.